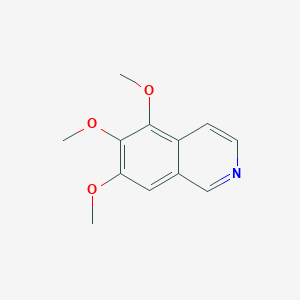

5,6,7-Trimethoxyisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trimethoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-14-10-6-8-7-13-5-4-9(8)11(15-2)12(10)16-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJOVFSDPNFRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CN=CC2=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6,7 Trimethoxyisoquinoline and Key Intermediates

Regioselective Metalation Strategies for Isoquinoline (B145761) Functionalization

Direct metalation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of isoquinolines, this strategy allows for the introduction of substituents at positions that are often difficult to access through traditional electrophilic substitution reactions.

The use of hindered amide bases, particularly the Knochel-Hauser base (TMPMgCl∙LiCl), has proven to be highly effective for the regioselective deprotonation of alkoxy-substituted isoquinolines at the C-1 position. d-nb.infonih.govrsc.org Research has shown that the metalation of 5,6,7-trimethoxyisoquinoline with 1.5 equivalents of TMPMgCl∙LiCl occurs exclusively at C-1. nih.govbeilstein-journals.org This high regioselectivity is attributed to the kinetic acidity of the C-1 proton, which is enhanced by the inductive effect of the adjacent nitrogen atom. The use of a bulky base like TMP prevents nucleophilic addition to the isoquinoline ring, favoring proton abstraction.

The reaction is typically performed at room temperature over a few hours. rsc.org This method has been successfully applied to other alkoxy-substituted isoquinolines as well, such as 6,7-dimethoxyisoquinoline (B95607) and 7-benzyloxy-6-methoxyisoquinoline. nih.govbeilstein-journals.orgbeilstein-journals.org The resulting C-1 magnesiated intermediate is a versatile nucleophile that can be engaged in various subsequent reactions.

Table 1: C-1 Directed Metalation of Isoquinolines with TMPMgCl∙LiCl

| Isoquinoline Substrate | Product Position of Metalation | Reference |

| This compound | C-1 | nih.govbeilstein-journals.org |

| 6,7-Dimethoxyisoquinoline | C-1 | nih.govbeilstein-journals.org |

| 7-Benzyloxy-6-methoxyisoquinoline | C-1 | beilstein-journals.org |

The true utility of the C-1 metalated isoquinoline species lies in its ability to react with a wide range of electrophiles, leading to the formation of diverse 1-substituted isoquinoline derivatives. This strategy provides a convergent approach to complex molecular architectures.

Common electrophiles employed in these trapping reactions include:

Aldehydes and Ketones: Reaction with aromatic aldehydes, such as 4-methoxybenzaldehyde (B44291), yields the corresponding secondary alcohols. rsc.org For instance, the metalation of this compound followed by trapping with 4-methoxybenzaldehyde affords (5,6,7-trimethoxyisoquinolin-1-yl)(4-methoxyphenyl)methanol. rsc.org

Iodine: Quenching the metalated intermediate with iodine provides 1-iodoisoquinolines, which are valuable precursors for subsequent cross-coupling reactions like Suzuki and Negishi couplings. d-nb.infonih.gov

Alkyl Halides: While direct methylation with iodomethane (B122720) can be challenging due to competing side reactions and difficult purification, the use of a copper catalyst (CuCN∙2LiCl) can facilitate the reaction. beilstein-journals.org An alternative approach involves trapping with Eschenmoser's salt to introduce an N,N-dimethylaminomethyl group, which can later be hydrogenolytically cleaved to a methyl group. beilstein-journals.org

Nitriles: Trapping with nitriles offers a direct route to 3-substituted isoquinolines. harvard.edu

Other Electrophiles: A variety of other electrophiles, including hexachloroethane (B51795) for chlorination and N-fluorobenzenesulfonimide for fluorination, have been used to functionalize the C-4 position after initial C-1 metalation and subsequent eneamido anion formation. harvard.edu

This two-step sequence of regioselective metalation followed by electrophilic trapping is a cornerstone in the synthesis of many isoquinoline-based natural products and their analogs. rsc.org

Classical and Modern Cyclization Approaches to the Isoquinoline Core

Cyclization reactions remain a fundamental strategy for the de novo synthesis of the isoquinoline ring system. The Bischler–Napieralski reaction is a classic example that continues to be widely used and adapted for the synthesis of substituted isoquinolines.

The Bischler–Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. jk-sci.comnrochemistry.comwikipedia.org This intermediate can then be readily oxidized to the corresponding aromatic isoquinoline. nrochemistry.com

The success of the Bischler–Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl ring of the β-arylethylamide substrate activates the ring towards electrophilic attack and facilitates the cyclization. jk-sci.comnrochemistry.com This makes the reaction particularly well-suited for the synthesis of alkoxy-substituted isoquinolines like this compound.

Adaptations of this reaction have been employed to synthesize precursors for complex alkaloids. For example, amides can be converted to dihydroisoquinolines, which are then used in subsequent reactions. nih.gov The reaction has been used to prepare 1-benzoyl dihydroisoquinolines from α-keto amides in high yields. aurigeneservices.com This classical method remains a robust and reliable approach for constructing the core isoquinoline structure, often serving as the initial step in a multi-step synthesis. smolecule.com

Halogenation and Subsequent Cross-Coupling Strategies

The introduction of a halogen atom onto the isoquinoline ring provides a versatile handle for further functionalization through various cross-coupling reactions. This strategy is particularly useful for introducing aryl or other complex fragments at specific positions.

While C-1 functionalization is readily achieved via metalation, introducing substituents at other positions often requires different strategies. Direct electrophilic bromination of this compound can be achieved at the C-8 position under controlled conditions. smolecule.com The electron-donating methoxy groups activate the benzene (B151609) ring of the isoquinoline nucleus, directing the electrophilic attack. The resulting 8-bromo-5,6,7-trimethoxyisoquinoline (B11838248) is a key intermediate for further synthetic transformations. smolecule.com

This brominated derivative can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex structures, such as benzylisoquinolines. smolecule.com This highlights the synthetic utility of halogenated isoquinolines as building blocks in medicinal chemistry and natural product synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling) for Elaborated Structures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the extension of the this compound core. researchgate.net These reactions are widely used in the synthesis of pharmaceuticals, natural products, and agrochemicals. researchgate.net The Negishi coupling, in particular, which pairs an organozinc compound with an organic halide, is notable for its functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. nih.govwikipedia.org

A notable application involves the bromination of this compound to yield the 8-bromo derivative. doi.org This bromo-substituted isoquinoline can then undergo metallation followed by carbonylation to introduce an aldehyde or ester group at the 8-position, creating a key intermediate for further elaboration. doi.org While specific examples directly coupling this compound derivatives via Negishi coupling are not extensively detailed in the provided results, the general utility of this reaction with similar heterocyclic systems is well-established. nih.govwikipedia.orgorganic-chemistry.org The development of highly active palladacycle precatalysts has further expanded the scope of Negishi couplings, allowing for reactions under mild conditions with a broad range of substrates, including various heteroaryl halides. nih.gov

| Reaction Type | Description | Catalyst/Reagents | Significance |

| Negishi Coupling | Couples an organozinc compound with an organic halide or triflate. wikipedia.org | Palladium(0) or Nickel catalyst (e.g., Pd(PPh₃)₄). wikipedia.org | Forms C-C bonds with high functional group tolerance and versatility in coupling different carbon hybridizations. wikipedia.org |

| Suzuki-Miyaura Coupling | Couples an organoboron compound with an organic halide. | Palladium catalyst and a base. researchgate.net | Widely used for creating biaryl structures. nih.gov |

| Heck Coupling | Couples an alkene with an aryl or vinyl halide. | Palladium catalyst. sigmaaldrich.com | Forms a new carbon-carbon bond at a vinylic position. |

Reissert Chemistry in the Context of this compound Derivatization

Reissert chemistry provides a classic and effective method for the functionalization of isoquinolines at the C-1 position. thieme-connect.de This methodology involves the reaction of the isoquinoline with an acid chloride and a cyanide source to form a "Reissert compound," a 1,2-dihydroisoquinoline-1-carbonitrile derivative. thieme-connect.declockss.org

Formation and Reactivity of this compound-Derived Reissert Compounds

The formation of a Reissert compound from this compound proceeds by its reaction with an acyl chloride (like benzoyl chloride) and potassium cyanide. cdnsciencepub.com This reaction creates an N-acyl-1,2-dihydro-5,6,7-trimethoxyisoquinoline-1-carbonitrile. The resulting Reissert compound is a stable intermediate that can be readily isolated. The key reactivity of this compound stems from the acidity of the C-1 proton, which can be removed by a base to form a nucleophilic anion.

A study describes the conversion of 4,6,7-trimethoxyisoquinoline (B11886441) into its Reissert compound, 2-benzoyl-1,2-dihydro-4,6,7-trimethoxyisoquinaldonitrile, by reacting it with potassium cyanide and benzoyl chloride. cdnsciencepub.com Similarly, 8-bromo-5,6,7-trimethoxyisoquinoline has been converted into its corresponding Reissert anion over a three-step sequence. publish.csiro.au

Applications in Alkylation and Subsequent Transformations

The anion generated from the Reissert compound is a potent nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides. This allows for the introduction of a wide range of substituents at the C-1 position of the isoquinoline ring.

For instance, the Reissert compound derived from this compound has been alkylated with p-methoxybenzyl chloride to produce 5,6,7-trimethoxy-1-(4-methoxybenzyl)isoquinoline, the free base of the alkaloid takatonine, in a 75% yield. rsc.orgresearchgate.net Another example involves the alkylation of the Reissert anion of 8-bromo-5,6,7-trimethoxyisoquinoline with methyl iodide. publish.csiro.au Subsequent treatment of the alkylated product with a base like sodium ethoxide regenerates the aromatic isoquinoline nucleus, yielding the C-1 substituted product. publish.csiro.au This intermediate then underwent a Dieckmann-type cyclization to form a tricyclic ketone, a key step towards the synthesis of tropoloisoquinoline alkaloids. publish.csiro.au

In a different synthetic route, the Reissert compound of 4,6,7-trimethoxyisoquinoline was alkylated with o-nitrobenzyl chloride. The resulting product was then subjected to a series of reactions including reduction of the nitro group, diazotization, and a Pschorr cyclization to synthesize the oxoaporphine alkaloid splendidine (B1210711). cdnsciencepub.com

| Starting Material | Reissert Formation Reagents | Alkylation Agent | Final Product | Yield | Reference |

| This compound | KCN, p-methoxybenzyl chloride | - | 5,6,7-Trimethoxy-1-(4-methoxybenzyl)isoquinoline (Takatonine free base) | 75% | rsc.orgresearchgate.net |

| 8-Bromo-5,6,7-trimethoxyisoquinoline | 3 steps to Reissert anion | Methyl iodide | 4,5,6-Trimethoxycyclopent[ij]isoquinolin-7-one | - | publish.csiro.au |

| 4,6,7-Trimethoxyisoquinoline | KCN, Benzoyl chloride | o-Nitrobenzyl chloride | Splendidine (via multi-step transformation) | - | cdnsciencepub.com |

Total Synthesis Strategies Utilizing this compound as a Key Intermediate

The this compound framework is a crucial building block in the total synthesis of several natural products, particularly alkaloids. Its pre-installed methoxy groups mirror the substitution patterns found in many target molecules, making it an efficient starting point.

One of the prominent examples is the synthesis of the alkaloid takatonine. As mentioned previously, the synthesis was achieved by preparing a Reissert compound from this compound and subsequently alkylating it with p-methoxybenzyl chloride. rsc.orgresearchgate.net This straightforward approach highlights the power of Reissert chemistry in assembling the core structure of benzylisoquinoline alkaloids.

Furthermore, derivatives of this compound have been instrumental in synthetic efforts towards the tropoloisoquinoline alkaloids grandirubrine (B1215129) and imerubrine. publish.csiro.au The synthesis began with 8-bromo-5,6,7-trimethoxyisoquinoline, which was converted to a C-1 substituted derivative via its Reissert anion. This intermediate was then cyclized to construct a key tricyclic ketone, demonstrating a strategic use of the isoquinoline core to build more complex, fused ring systems. publish.csiro.au

The synthesis of the oxoaporphine alkaloid splendidine also utilized a trimethoxyisoquinoline derivative. Although starting from 4-hydroxy-6,7-dimethoxyisoquinoline, it was methylated to 4,6,7-trimethoxyisoquinoline, which then underwent Reissert-based functionalization to ultimately yield the target natural product. cdnsciencepub.com

These examples underscore the strategic importance of this compound and its isomers as intermediates in the synthesis of structurally diverse and biologically relevant alkaloids. The inherent functionality of the isoquinoline core allows for efficient and targeted construction of complex molecular architectures.

Derivatization and Analog Synthesis of 5,6,7 Trimethoxyisoquinoline for Structure Activity Exploration

Synthesis of Benzylisoquinoline-Type Alkaloid Analogs

The synthesis of benzylisoquinoline alkaloid analogs from 5,6,7-trimethoxyisoquinoline often involves a key strategy of regioselective metalation. Researchers have successfully metalated this compound at the C-1 position using the Knochel–Hauser base (TMPMgCl·LiCl). beilstein-journals.orgnih.govrsc.org This step is critical as it activates the C-1 position for subsequent reactions.

Following metalation, the intermediate is trapped with various aromatic aldehydes. rsc.orguni-muenchen.de This reaction yields aryl(isoquinolin-1-yl)carbinols, which are versatile building blocks for a divergent synthesis of different benzylisoquinoline alkaloids. rsc.orguni-muenchen.de For instance, reaction with 4-methoxybenzaldehyde (B44291) produces the corresponding carbinol intermediate. rsc.orguni-muenchen.de

Further modifications of these carbinol intermediates can lead to a variety of benzylisoquinoline alkaloids. For example, O-methylation of the secondary alcohol group in these intermediates has been used to synthesize alkaloids like setigerine and setigeridine. rsc.org This approach highlights a flexible and efficient route to a range of benzylisoquinoline-type structures starting from the readily available this compound.

Preparation of Oxoaporphine Alkaloid Analogs

The this compound core is also instrumental in the synthesis of oxoaporphine alkaloids. beilstein-journals.orgnih.gov A common synthetic route begins with the regioselective metalation of this compound at the C-1 position, similar to the synthesis of benzylisoquinoline analogs. beilstein-journals.orgnih.gov However, instead of trapping with a simple benzaldehyde, the strategy for oxoaporphine synthesis often involves reaction with an ortho-substituted benzaldehyde, typically an ortho-bromo-substituted one. uni-muenchen.de

The resulting aryl(isoquinolin-1-yl)carbinol, containing a bromine atom on the adjacent phenyl ring, is a key precursor. uni-muenchen.de This precursor can then undergo an intramolecular cyclization to form the characteristic oxoaporphine ring system. uni-muenchen.de Photochemical cyclization under reductive conditions is one method employed to achieve this ring closure. rsc.orguni-muenchen.de

An alternative approach involves converting the C-1 magnesiated isoquinoline (B145761) to a 1-iodoisoquinoline. This is followed by a Suzuki cross-coupling reaction with methyl 2-(isoquinolin-1-yl)benzoates and subsequent intramolecular acylation to yield the oxoaporphine alkaloids. beilstein-journals.org This method has been successfully used to prepare alkaloids like menisporphine (B1212554) and dauriporphine, sometimes involving a demethylation at the C-6 position which is later re-methylated. nih.govd-nb.info

Synthetic Routes to Tropoloisoquinoline Alkaloid Precursors (e.g., Grandirubrine (B1215129), Imerubrine)

The this compound framework is a key starting point for the total synthesis of complex tropoloisoquinoline alkaloids such as grandirubrine and imerubrine. researchgate.netmdma.ch One of the most efficient strategies commences with the known 8-bromo-5,6,7-trimethoxyisoquinoline (B11838248). researchgate.netresearchgate.net

The synthesis of these intricate molecules often involves the construction of a tricyclic ketone intermediate. researchgate.netresearchgate.net Various synthetic approaches have been explored to create this key intermediate from 8-bromo-5,6,7-trimethoxyisoquinoline. researchgate.net In some strategies, a biaryl compound is synthesized via a palladium-catalyzed Suzuki coupling of the 8-bromoisoquinoline (B29762) derivative with a suitable boronic acid. snu.ac.kr The isoquinoline itself can be prepared from commercially available 3,4,5-trimethoxy benzylalcohol. snu.ac.kr The resulting intermediates are then subjected to further transformations to construct the unique tropolone (B20159) ring fused to the isoquinoline system, a hallmark of grandirubrine and imerubrine.

Rational Design and Synthesis of New Isoquinoline Scaffolds Bearing Trimethoxy Substituents

The rational design of new isoquinoline scaffolds with the 5,6,7-trimethoxy substitution pattern is a significant area of research, primarily driven by the search for novel therapeutic agents. nih.govresearchgate.net This approach often involves a "scaffold hybridization" strategy, where the trimethoxy-substituted isoquinoline core is combined with other pharmacologically active motifs to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.net

For example, researchers have designed and synthesized new series of 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors. nih.govresearchgate.net The design rationale for these compounds often involves computational methods like molecular docking to predict the binding affinity of the designed molecules to their biological targets. researchgate.net The synthesis of these novel scaffolds typically involves multi-step reaction sequences, starting from precursors like 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives. nih.gov

Strategies for Introducing Diverse Functional Groups onto the this compound Backbone

A variety of chemical strategies are employed to introduce diverse functional groups onto the this compound backbone, thereby enabling comprehensive structure-activity relationship (SAR) studies. nih.govpreprints.org

One of the most powerful techniques is metalation , particularly at the C-1 position using bases like TMPMgCl·LiCl. smolecule.com This allows for the introduction of various electrophiles, leading to a wide range of C-1 substituted analogs. smolecule.com

Cross-coupling reactions , such as the Suzuki coupling, are frequently used to form new carbon-carbon bonds. smolecule.com For instance, an 8-bromo-5,6,7-trimethoxyisoquinoline can be coupled with different boronic acids to introduce diverse aryl or heteroaryl groups at the C-8 position. snu.ac.kr

Alkylation reactions are also utilized, where a leaving group, such as a bromine atom, can be displaced by various nucleophiles to introduce different alkyl chains. smolecule.com Furthermore, the existing methoxy (B1213986) groups can be selectively demethylated to introduce hydroxyl groups, which can then be further functionalized. For example, demethylation of the C-6 methoxy group has been observed during certain cyclization reactions. nih.govd-nb.info These strategies collectively provide a versatile toolkit for the chemical modification of the this compound scaffold, facilitating the exploration of its chemical space for drug discovery.

Mechanistic Investigations of Biological Activities Mediated by 5,6,7 Trimethoxyisoquinoline Derivatives

Anticancer Mechanisms and Cellular Responses

The anticancer potential of compounds featuring a 5,6,7-trimethoxy-substituted heterocyclic core has been investigated through their effects on cancer cell proliferation, apoptosis induction, and modulation of key intracellular signaling pathways. While direct studies on 5,6,7-trimethoxyisoquinoline are limited, research on analogous 5,6,7-trimethoxyquinoline and 5,6,7-trimethoxyquinazoline derivatives provides significant insights into their mechanisms of action.

Inhibition of Cancer Cell Proliferation

A series of novel 5,6,7-trimethoxyquinoline derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. Notably, certain N-aryl-trimethoxy quinolin-4-amines and 2-styryl-trimethoxy quinoline (B57606) derivatives have exhibited potent antiproliferative effects. The cytotoxicity of these compounds, as indicated by their IC₅₀ values, is influenced by the nature and position of substituents on the quinoline core, with increased lipophilicity often correlating with enhanced anticancer activity. For instance, compounds with phenoxy and benzoyl substitutions have shown greater cytotoxic effects compared to other derivatives nih.gov.

One study reported that specific 5,6,7-trimethoxyquinoline derivatives, such as compounds 7e and 7f, displayed IC₅₀ values ranging from 5.02 to 35.75 μM across human cancer cell lines including MCF-7 (breast cancer) and A2780 (ovarian cancer), as well as their drug-resistant counterparts MCF-7/MX and A2780/RCIS nih.gov. Similarly, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives were synthesized and evaluated for their anticancer activities. Among them, compound 6x exhibited potent inhibitory activity against PC3 (prostate cancer), BGC823 (gastric cancer), and Bcap37 (breast cancer) cells, with IC₅₀ values of 6.2 ± 0.9 μM, 3.2 ± 0.1 μM, and 3.1 ± 0.1 μM, respectively nih.gov.

Table 1: Cytotoxic Activity (IC₅₀ μM) of Selected 5,6,7-Trimethoxy-Substituted Heterocyclic Derivatives

| Compound | MCF-7 | MCF-7/MX | A2780 | A2780/RCIS | PC3 | BGC823 | Bcap37 |

|---|---|---|---|---|---|---|---|

| Quinoline Derivative 7e | Data not available | Data not available | 5.02 | Data not available | Data not available | Data not available | Data not available |

| Quinoline Derivative 7f | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Quinazoline (B50416) Derivative 6x | Data not available | Data not available | Data not available | Data not available | 6.2 ± 0.9 | 3.2 ± 0.1 | 3.1 ± 0.1 |

Induction of Apoptosis in Neoplastic Cell Lines

A primary mechanism through which these trimethoxy-substituted compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on 5,6,7-trimethoxyquinoline derivatives have shown that they can disrupt the microtubule network in cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis nih.gov. For example, compound 7e was found to induce apoptosis in A2780 ovarian cancer cells in a concentration-dependent manner nih.gov.

Similarly, the 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivative, compound 6x, was shown to induce apoptosis in PC3 prostate cancer cells. Flow cytometry analysis revealed apoptosis ratios of 11.6% at a concentration of 1 μM and 31.8% at 10 μM after 72 hours of treatment nih.gov. The induction of apoptosis is a critical factor in the therapeutic efficacy of anticancer agents, and these findings highlight the potential of the 5,6,7-trimethoxy scaffold in designing new pro-apoptotic drugs. The apoptotic pathway is often initiated through the activation of caspases, a family of cysteine proteases. For instance, studies on other quinoline derivatives have demonstrated the activation of caspase-9 and caspase-3 in human erythroleukemic K562 cells, leading to apoptosis nih.gov.

Modulation of Intracellular Signaling Pathways (e.g., ERK1/2 Phosphorylation)

The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The dysregulation of the ERK1/2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. Research has shown that certain 5,6,7-trimethoxy-substituted compounds can modulate this pathway.

Specifically, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives were found to strongly inhibit the epidermal growth factor (EGF)-induced phosphorylation of ERK1/2 in PC3 cells at a concentration of 1.28 μM nih.gov. This inhibition of ERK1/2 phosphorylation disrupts the downstream signaling events that promote cancer cell growth and survival. By targeting this key signaling node, these compounds can effectively halt the proliferative drive of neoplastic cells. The ERK pathway is activated through a cascade of phosphorylation events, and its inhibition can lead to cell cycle arrest and apoptosis nih.govmdpi.comresearchgate.net.

Neuroprotective Effects and Associated Molecular Events

While direct research on the neuroprotective effects of this compound is not extensively documented, studies on structurally related tetrahydroisoquinoline and trimethoxy-substituted compounds provide valuable insights into their potential neurological activities.

Investigation of Potential Interactions with Neurotransmitter Receptors

The interaction with neurotransmitter receptors is a key mechanism through which compounds can exert neuroprotective or neuromodulatory effects. A study on a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) derivatives revealed their strong affinity and high selectivity for the dopamine (B1211576) D3 receptor nih.gov. Docking studies indicated that these molecules orient themselves within the orthosteric binding pocket of the D3 receptor, with their arylamide "tail" units residing in the secondary binding pocket nih.gov. This selective interaction with a specific dopamine receptor subtype suggests that derivatives of the core isoquinoline (B145761) structure could be developed to modulate dopaminergic neurotransmission, which is implicated in various neurological and psychiatric disorders.

Furthermore, research on other trimethoxy-substituted compounds, such as 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone, has shown their potential to interact with various neurotransmitter receptors, including GABA and serotonin (B10506) receptors nih.gov. These findings suggest that the trimethoxy substitution pattern may contribute to the affinity of these molecules for CNS targets.

Antimicrobial Modalities

The investigation into the antimicrobial properties of this compound and its specific derivatives is an emerging area of research. While comprehensive data on this particular compound is limited, the broader classes of isoquinoline and quinoline derivatives have been shown to possess a range of antimicrobial activities.

For instance, a study on tricyclic isoquinoline derivatives synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) reported antibacterial properties against certain Gram-positive pathogens researchgate.net. This suggests that the isoquinoline scaffold can serve as a basis for the development of new antibacterial agents. However, more specific studies are required to determine the antimicrobial spectrum and mechanism of action of this compound and its derivatives.

Spectrum of Activity Against Bacterial Strains

Derivatives of the isoquinoline scaffold have demonstrated notable antibacterial properties, particularly against Gram-positive pathogens. Research into tricyclic isoquinoline-based compounds has revealed activity against several clinically relevant bacteria. For instance, certain synthesized derivatives have shown inhibitory effects on Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium mdpi.com. The minimum inhibitory concentration (MIC) for some of these compounds was recorded as low as 16 µg/mL against S. aureus mdpi.com.

Furthermore, studies on chalcone (B49325) derivatives of dihydropyrrolo[2,1-a]isoquinoline have expanded the spectrum of activity to include Gram-negative bacteria. Specific compounds within this class have shown efficacy against Escherichia coli and Bacillus mycoides, with MIC values as low as 40 µg/mL and 60 µg/mL, respectively nih.gov. These findings underscore the potential of the isoquinoline framework as a basis for the development of new antibacterial agents.

| Bacterial Strain | Compound Class | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Tricyclic Isoquinoline Derivative | 16 µg/mL | mdpi.com |

| Streptococcus pneumoniae | Tricyclic Isoquinoline Derivative | 32 µg/mL | mdpi.com |

| Enterococcus faecium | Tricyclic Isoquinoline Derivative | 64 µg/mL | mdpi.com |

| Escherichia coli | Dihydropyrrolo[2,1-a]isoquinoline Chalcone | 40 µg/mL | nih.gov |

| Bacillus mycoides | Dihydropyrrolo[2,1-a]isoquinoline Chalcone | 60 µg/mL | nih.gov |

Antifungal and Antiprotozoal Activities of Related Trimethoxyisoquinolines

The therapeutic potential of isoquinoline derivatives extends to antifungal and antiprotozoal activities. Structurally related compounds, such as the 5,8-isoquinolinedione alkaloids isolated from marine sources, have exhibited potent antimicrobial effects. Cribrostatin 6, an example from this family, and its synthetic derivatives have demonstrated significant antifungal activity, with MIC values ranging from 1.3 to 2.6 µg/mL semanticscholar.org. Additionally, oxoaporphine alkaloids, which can be synthesized from trimethoxyisoquinoline precursors, are recognized for their antifungal properties rsc.orgrsc.org.

In the realm of antiprotozoal research, various quinoline and isoquinoline derivatives have been evaluated against a panel of trypanosomatid parasites responsible for diseases like sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum) researchgate.netuantwerpen.be. Certain novel quinoline derivatives have shown submicromolar activity against T. b. rhodesiense, with half-maximal effective concentration (EC50) values as low as 0.19 µM, highlighting the scaffold's promise for developing new antiparasitic agents researchgate.netuantwerpen.be.

| Activity | Organism | Compound Class/Derivative | Reported Activity | Reference |

|---|---|---|---|---|

| Antifungal | Various Fungi | Cribrostatin 6 and derivatives | MIC: 1.3 - 2.6 µg/mL | semanticscholar.org |

| Antifungal | Not specified | Oxoaporphine Alkaloids | Recognized antifungal properties | rsc.orgrsc.org |

| Antiprotozoal | Trypanosoma brucei rhodesiense | Novel Quinoline Derivatives | EC50: 0.19 µM | researchgate.netuantwerpen.be |

| Antiprotozoal | Trypanosoma brucei brucei | Novel Quinoline Derivatives | EC50: 0.4 µM | researchgate.netuantwerpen.be |

Enzyme Inhibition Studies and Target Identification

Characterization of Specific Enzyme Targets Linked to Disease Processes (e.g., Cancer, Neurodegeneration)

The biological activities of isoquinoline derivatives are often rooted in their ability to inhibit specific enzymes crucial to disease pathogenesis. In oncology, a primary target for isoquinoline-based compounds is tubulin researchgate.netnih.gov. These molecules act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) domain, which disrupts microtubule dynamics, induces cell cycle arrest in the G2/M phase, and ultimately leads to apoptosis in cancer cells researchgate.netchemrxiv.org. This mechanism makes tubulin a key enzyme target for the anticancer effects of this compound class. Other enzymes targeted in cancer therapy that could potentially be inhibited by isoquinoline derivatives include ribonucleotide reductase and various kinases involved in cell signaling pathways researchgate.netmdpi.com.

In the context of neurodegenerative diseases, several enzyme targets are under investigation. For Parkinson's disease, enzymes such as glucocerebrosidase (GCase) and SIRT2 have been identified as potential therapeutic targets discoveryontarget.comsciencedaily.com. For Alzheimer's disease, key enzymes include acetylcholinesterase (AChE), beta-secretase (BACE1), and glycogen (B147801) synthase kinase 3 beta (GSK-3β), which are involved in neurotransmitter degradation and the formation of amyloid plaques and neurofibrillary tangles nih.govresearchgate.net. While direct inhibition of these specific neurodegenerative targets by this compound has yet to be extensively documented, the broader isoquinoline scaffold is a promising starting point for designing inhibitors against these enzymes.

Kinetic Analyses of Enzyme-Inhibitor Interactions (e.g., Competitive Inhibition)

Understanding the precise mechanism of enzyme inhibition requires detailed kinetic analyses. These studies determine how a compound interacts with an enzyme and its substrate, classifying the inhibition as competitive, non-competitive, uncompetitive, or mixed-type embrapa.brnih.gov. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration and is characterized by an increase in the Michaelis-Menten constant (Km) with no change in the maximum reaction velocity (Vmax) nih.gov.

Non-competitive inhibitors bind to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This results in a decrease in Vmax without affecting Km. Kinetic analysis, often visualized through methods like the Lineweaver-Burk plot, is essential for elucidating these mechanisms and quantifying the inhibitor's potency, typically expressed as the inhibition constant (Ki) embrapa.brnih.gov. While the principles of these analyses are well-established, specific kinetic data for this compound derivatives against their putative enzyme targets remain a critical area for future investigation.

Exploration of Microtubule Dynamics Modulation by Related Isoquinoline Scaffolds

The isoquinoline framework has emerged as a robust scaffold for the development of potent modulators of microtubule dynamics researchgate.netnih.govchemrxiv.org. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is vital for these functions, particularly the formation of the mitotic spindle during cell division mdpi.com.

Isoquinoline-based biaryls have been identified as a novel class of tubulin polymerization inhibitors that act on the colchicine binding site researchgate.netnih.govchemrxiv.org. By binding to tubulin, these compounds disrupt the assembly of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells researchgate.net. This mechanism is a cornerstone of their cytotoxic and antimitotic activity, making the isoquinoline scaffold a highly attractive structure for the development of anticancer therapeutics.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Essential Pharmacophoric Features within the 5,6,7-Trimethoxyisoquinoline Scaffold

The this compound scaffold serves as a crucial component in the development of compounds targeting various biological systems. Its pharmacophoric significance is often realized when it is incorporated into larger, more complex molecules. For instance, it has been utilized as a key intermediate in the synthesis of photoswitchable tubulin inhibitors, which are molecules designed to interact with the colchicine (B1669291) binding site on tubulin. uni-muenchen.de In this context, the trimethoxyphenyl moiety, derived from the isoquinoline (B145761) core, is a critical feature that mimics the trimethoxyphenyl ring of colchicine, a well-known microtubule-destabilizing agent. The precise arrangement of the methoxy (B1213986) groups on the isoquinoline ring system is essential for orienting the molecule within the target's binding pocket, although the primary pharmacophoric contributions are often evaluated as part of the final, larger structure. uni-muenchen.de

Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity

Detailed Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on a series of this compound derivatives are not extensively available in the current scientific literature. Such studies would typically involve systematic modifications at various positions of the isoquinoline ring and the subsequent quantitative measurement of biological activity (e.g., IC₅₀ values) to derive mathematical models correlating chemical structure with potency and selectivity. The absence of such dedicated studies for this specific isomer limits the ability to generate a quantitative data table of substituent effects. Research has more commonly focused on its use as a synthetic precursor rather than a lead compound for systematic optimization via QSAR.

Role of Methoxy Groups in Modulating Reactivity and Receptor/Enzyme Binding Affinity

The three methoxy groups at the 5, 6, and 7 positions are defining features of this isoquinoline scaffold, significantly influencing its electronic properties and three-dimensional shape. These groups are known to be important for molecular recognition in various biological targets. The 5,6,7-trimethoxy substitution pattern is found in the natural alkaloid takatonine, where the isoquinoline core is substituted at the C-1 position with a 4-methoxybenzyl group. kyoto-u.ac.jp The electron-donating nature of the methoxy groups can influence the reactivity of the isoquinoline ring, particularly at the C-1 and C-8 positions. rsc.orgnih.govd-nb.info In receptor or enzyme binding, methoxy groups can act as hydrogen bond acceptors and their lipophilic character can contribute to hydrophobic interactions within the binding site. While the specific contribution of each of the three methoxy groups in this compound to the binding affinity of target proteins has not been individually dissected in the available literature, their collective presence is a key characteristic of molecules derived from this scaffold.

Computational Chemistry Approaches in Predictive SAR and Molecular Docking

Strategies for Lead Optimization and Scaffold Modification

The primary utility of this compound in molecular design is as a versatile scaffold for modification and elaboration, representing a key strategy in lead generation and optimization. uni-muenchen.de A predominant strategy involves the chemical modification at the C-1 position. Researchers have demonstrated that the C-1 position can be regioselectively metalated using bases like TMPMgCl∙LiCl. This creates a nucleophilic center that can react with various electrophiles, such as aldehydes, to introduce new substituents. rsc.orgnih.govd-nb.info This method provides a direct route to 1-substituted isoquinoline derivatives, which are precursors to a wide range of benzylisoquinoline and oxoisoaporphine alkaloids. rsc.orgnih.govd-nb.info

Another key synthetic strategy is the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form a 3,4-dihydroisoquinoline, which can then be aromatized. This approach has been used to synthesize 1-(substituted-benzyl)-3,4-dihydro-5,6,7-trimethoxyisoquinolines. mdpi.comresearchgate.net These examples highlight that the modification of the this compound scaffold is a proven and effective strategy for accessing complex and biologically relevant chemical space, forming the basis of lead discovery and subsequent optimization efforts. epdf.pub

Potential Molecular Targets and Interacting Biological Pathways

Identification and Validation of Specific Enzyme Targets

Research into isoquinoline (B145761) derivatives has identified crucial enzyme targets, particularly those involved in cell division and signaling. While direct studies on 5,6,7-Trimethoxyisoquinoline are specific, broader research on related structures provides significant insights.

One of the primary enzyme targets identified for derivatives of this structural class is tubulin . Certain novel 5,6,7-trimethoxy quinoline (B57606) derivatives have been synthesized and evaluated as potential anticancer agents due to their ability to inhibit tubulin polymerization. nih.gov This inhibition disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

Additionally, other isoquinoline structures have been investigated for their inhibitory effects on different enzymes. For example, hybrid compounds of quercetin (B1663063) and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have shown enhanced inhibitory activity against Na+, K+-ATPase compared to quercetin alone. mdpi.com This enzyme is crucial for maintaining cellular membrane potential and is implicated in cancer progression. Furthermore, new 5,6,7,8‐tetrahydroisoquinolines have been synthesized to target the RET enzyme , a receptor tyrosine kinase involved in cell growth and differentiation, with some compounds showing inhibitory potential.

The table below summarizes the enzyme targets identified for isoquinoline derivatives.

Interactive Data Table: Enzyme Targets of Isoquinoline Derivatives| Derivative Class | Enzyme Target | Biological Effect |

|---|---|---|

| 5,6,7-trimethoxy quinolines | Tubulin | Inhibition of polymerization, G2/M cell cycle arrest, apoptosis nih.gov |

| Quercetin-tetrahydroisoquinoline hybrids | Na+, K+-ATPase | Enhanced inhibition compared to quercetin mdpi.com |

| 5,6,7,8‐tetrahydroisoquinolines | RET enzyme | Potential inhibitory activity |

Characterization of Receptor Systems and Binding Profiles

The interaction of isoquinoline-based compounds with various receptor systems has been a significant area of investigation, particularly concerning their effects on the central nervous system.

Studies on analogs of pellotine, a naturally occurring tetrahydroisoquinoline alkaloid, have explored their activity at the serotonin (B10506) 7 receptor (5-HT7R) . regionh.dk This receptor is involved in regulating mood, learning, and circadian rhythms. regionh.dk In this research, 6,7,8-trimethoxy analogs were evaluated alongside other patterns. The functional evaluation revealed a preference for an 8-hydroxy-6,7-dimethoxy substitution pattern for inverse agonist activity at the 5-HT7R, suggesting that the specific substitution pattern on the isoquinoline ring is critical for receptor interaction and efficacy. regionh.dk Molecular dynamics simulations supported these findings, indicating that the 8-hydroxy group allows for a more robust interaction with the 5-HT7R, which correlates with its functional activity. regionh.dk

Furthermore, virtual screening studies have been performed to identify compounds that selectively target isoforms of the μ-opioid receptor , the primary target for opioid analgesics. nih.gov This receptor has a 7-transmembrane (7TM) isoform and a truncated 6-transmembrane (6TM) isoform, which mediate different cellular effects. nih.gov The ligand-binding pocket is distributed across conserved transmembrane domains, and developing isoform-selective compounds is a key research goal. nih.gov

The table below outlines key receptor systems targeted by isoquinoline-related structures.

Interactive Data Table: Receptor Binding Profiles| Compound Class | Receptor Target | Key Finding |

|---|---|---|

| Tetrahydroisoquinoline analogs (pellotine-related) | 5-HT7 Receptor | Substitution pattern is critical; 8-hydroxy-6,7-dimethoxy analogs showed potent inverse agonism. regionh.dk |

| Novel synthetic compounds | μ-Opioid Receptor Isoforms (6TM/7TM) | Virtual screening identified potential isoform-selective ligands. nih.gov |

Investigation of Cellular Signaling Cascades Modulated by Isoquinoline Derivatives

The interaction of isoquinoline derivatives with their molecular targets initiates a cascade of intracellular signaling events that ultimately determine the cellular response.

For compounds that target the 5-HT7 receptor, the primary signaling pathway involves the activation of a Gαs protein . nih.gov This activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). regionh.dknih.gov This rise in cAMP can, in turn, activate multiple downstream signaling pathways, including the Ras-dependent and Rap1-independent activation of the neuroprotective extracellular signal-regulated kinases (ERK) and the Akt (protein kinase B) pathways. nih.gov

Furthermore, signaling through the 5-HT7 receptor has been shown to modulate cellular morphology. For instance, in neuroblastoma cells, activation of the 5-HT7 receptor can induce the formation of filopodia through a Cdc42-mediated pathway , while also causing cell rounding via RhoA-induced signaling . nih.gov In hippocampal neurons, stimulation of the 5-HT7R/G12 signaling pathway promotes the formation of dendritic spines and enhances synaptic activity. nih.gov

In the context of cancer, isoquinoline derivatives that inhibit tubulin polymerization trigger signaling cascades related to cell cycle control and apoptosis. nih.gov Disruption of the microtubule network activates the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase. nih.gov Prolonged arrest at this stage can then initiate the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov

Analysis of Protein-Ligand Interactions (e.g., Microtubule Proteins)

Understanding the precise molecular interactions between a ligand and its protein target is crucial for drug design and optimization. For isoquinoline derivatives that target tubulin, molecular docking and dynamics simulations have provided valuable insights into their binding mechanism.

Microtubules are dynamic polymers built from α/β-tubulin heterodimers. nih.gov Compounds that interfere with microtubule dynamics are potent anticancer agents. Molecular docking studies of 5,6,7-trimethoxy quinoline derivatives have been performed to understand how they bind to tubulin. nih.gov These studies help to elucidate the specific amino acid residues within the tubulin catalytic site that are involved in the interaction, providing a structural basis for the compound's inhibitory activity. This detailed analysis of protein-ligand interactions is essential for the rational design of new, more potent tubulin inhibitors. nih.gov

The interaction of proteins with microtubules is a highly regulated process. For example, the Tobacco mosaic virus movement protein (MP) has been shown to associate with all plant microtubule arrays. nih.gov Similarly, the dynamic interaction between microtubule-binding proteins like EB1 and TIP150 is crucial for orchestrating microtubule plasticity during mitosis. dntb.gov.ua Studies on how small molecules like isoquinoline derivatives modulate these protein-protein or protein-tubulin interactions are key to understanding their cellular effects.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5,6,7-Trimethoxyisoquinoline. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The protons on the isoquinoline (B145761) core will appear in the aromatic region, and their chemical shifts and coupling patterns will be influenced by the electron-donating methoxy substituents. The three methoxy groups will each give rise to a singlet, likely in the range of 3.8-4.0 ppm. The exact chemical shifts of the aromatic protons would require experimental determination, but predictions can be made based on the electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the isoquinoline rings and the three methoxy groups. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy substituents. In aromatic compounds, methoxy group carbons typically appear around 56 ppm, though this can be shifted to approximately 62 ppm if the methoxy group is sterically hindered and forced out of the plane of the aromatic ring nih.gov.

2D-NMR Spectroscopy: To definitively assign all proton and carbon signals, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons on the isoquinoline ring system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbons bearing hydrogen atoms.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the placement of the methoxy groups on the aromatic ring.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn allows for the confirmation of its molecular formula. The fragmentation of isoquinoline alkaloids under electron ionization (EI) or electrospray ionization (ESI) often follows characteristic pathways. The fragmentation of methoxy-substituted quinolines and isoquinolines can be complex, with variations observed between isomers nist.gov. Common fragmentation patterns for such compounds include the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the elimination of carbon monoxide (CO). The specific fragmentation pattern of this compound would provide a unique fingerprint for its identification. While a specific mass spectrum for this compound is not available in the reviewed literature, a mass spectrum for the related compound 5,6,7,8-tetrahydroquinoline (B84679) is available, providing some insight into the fragmentation of the core ring structure.

A detailed fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. The masses of these fragments would then be used to deduce the step-wise breakdown of the molecule, further confirming its structure.

Chromatographic Methods for Isolation, Purification, and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for these purposes.

A typical HPLC method for the analysis of isoquinoline alkaloids would involve a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The separation of isoquinoline alkaloids can be significantly influenced by the pH of the mobile phase rsc.org. For instance, a method for the analysis of eight isoquinoline alkaloids utilized a C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) containing 0.2% triethylamine (B128534) (adjusted to pH 5.0) and a gradient elution with acetonitrile rsc.org. Another study on the determination of isoquinoline alkaloids in plant extracts used a Polar RP column with a mobile phase containing acetonitrile, water, and an ionic liquid nih.gov.

The purity of a sample of this compound can be determined by HPLC with a suitable detector, such as a UV-Vis diode array detector (DAD). The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity. The specificity of the method can be confirmed by ensuring that the peak of interest is well-separated from any potential impurities or degradation products mdpi.com.

Development of Spectroscopic Methods for Real-time Monitoring of Reactions and Interactions

The development of in-situ spectroscopic methods for the real-time monitoring of chemical reactions offers significant advantages in understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. Techniques such as Raman spectroscopy and in-situ NMR have been employed for the real-time monitoring of various chemical processes, including the synthesis of complex organic molecules nih.gov.

In the context of the synthesis of this compound, which could be achieved through various synthetic routes common for isoquinolines, real-time monitoring could provide valuable insights. For example, if the synthesis involves a cyclization reaction, in-situ Raman or IR spectroscopy could be used to track the disappearance of starting material functional groups and the appearance of new vibrational modes associated with the product's ring structure. The progress of the reaction could be monitored by observing the intensity of a unique and intense Raman band of the product nih.gov.

Similarly, in-situ NMR spectroscopy allows for the collection of NMR data "on-the-fly" during a chemical reaction, providing kinetic data and helping to trace key intermediates mdpi.com. While challenging to implement under certain reaction conditions, specialized NMR setups can be used to monitor catalytic transformations in real-time. Although specific examples of real-time monitoring for the synthesis of this compound are not documented in the available literature, the principles and methodologies developed for other organic syntheses could be readily adapted. For instance, the clandestine synthesis of methamphetamine has been monitored in real-time using portable mass spectrometry, demonstrating the potential of such techniques for tracking complex reactions paulussegroup.com.

Advanced Research Methodologies and Future Directions in 5,6,7 Trimethoxyisoquinoline Research

Development and Application of In Vitro Preclinical Models (e.g., Cell-based Assays, Enzyme Assays)

In vitro models are fundamental in the initial stages of drug discovery, providing a controlled environment to assess the biological activity of newly synthesized compounds. For derivatives of 5,6,7-trimethoxyisoquinoline, these models are primarily used to evaluate cytotoxic effects and to identify specific molecular targets.

Cell-based Assays: Researchers frequently utilize a panel of human cancer cell lines to determine the antiproliferative activity of this compound derivatives. nih.gov These assays measure the concentration of a compound required to inhibit cell growth by 50% (IC50). For instance, novel series of N-aryl-trimethoxy quinoline-4-amine and (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline derivatives have been evaluated against various cancer cell lines. nih.gov Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects, particularly those possessing an N-trimethoxy phenyl group, with IC50 values in the sub-micromolar range. nih.gov

Key findings from cell-based assays include:

Cell Cycle Analysis: Flow cytometry is used to determine how these compounds affect cell cycle progression. Studies have shown that specific derivatives can disrupt the microtubule network, leading to an arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov

Apoptosis Induction: Assays such as Annexin V binding staining are employed to confirm if the cytotoxic effect is due to programmed cell death (apoptosis). Evidence suggests that potent derivatives induce apoptosis in a concentration-dependent manner. nih.gov

Enzyme Assays: To pinpoint the molecular mechanism, enzyme assays are critical. As many quinoline (B57606) and isoquinoline (B145761) derivatives target microtubule dynamics, tubulin polymerization inhibition assays are commonly performed. These assays have confirmed that the anticancer activity of some derivatives is directly linked to their ability to inhibit tubulin polymerization, a mechanism shared by established anticancer agents. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Selected 5,6,7-Trimethoxy-Scaffold Derivatives in Human Cancer Cell Lines

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| N-aryl-trimethoxy quinoline-4-amine | A2780 (Ovarian Carcinoma) | Potent cytotoxicity, G2/M phase arrest, apoptosis induction | nih.gov |

| N-aryl-trimethoxy quinoline-4-amine | MCF-7 (Breast Cancer) | Significant cytotoxic effects | nih.gov |

| N-aryl-2-styrylquinolin-4-amines | A-2780/RCIS (Cisplatin-Resistant) | IC50 values ranging from 0.38 to 5.01 μM | nih.gov |

Utilization of In Vivo Animal Models for Efficacy and Mechanistic Studies

Following promising in vitro results, in vivo animal models are essential for evaluating the therapeutic efficacy and understanding the physiological effects of drug candidates in a whole organism. noblelifesci.combiocytogen.com For compounds derived from the this compound scaffold, these models are typically used to assess antitumor activity and to perform mechanistic investigations within a complex biological system.

Mechanistic Studies: In vivo models also permit deeper mechanistic analysis that is not possible in vitro. Tumor tissues can be harvested from treated animals for various analyses:

Immunohistochemistry: Staining for biomarkers like Ki67 (proliferation), caspase-3 (apoptosis), and CD31 (angiogenesis) can confirm the compound's mechanism of action within the tumor microenvironment. nih.gov

Vascular Disruption: Some derivatives are investigated as tumor-vascular disrupting agents (tumor-VDAs), which target established blood vessels in tumors. nih.gov Mechanistic studies in animal models can visualize this effect, observing the rapid collapse of tumor vasculature leading to necrosis. nih.gov

Immune Response: In immunocompetent models, researchers can evaluate how the compound affects the infiltration of immune cells, such as T-lymphocytes, into the tumor, and measure the levels of proinflammatory cytokines. cornell.edu

High-Throughput Screening (HTS) of this compound Derivative Libraries

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. The synthesis of diverse libraries of compounds based on the this compound scaffold is a key strategy for discovering new leads with enhanced potency and novel mechanisms of action. nih.govnih.gov

The HTS process for these derivative libraries typically involves:

Library Synthesis: A collection of structurally diverse but related derivatives is synthesized. This often involves modifying various positions on the this compound core to explore the structure-activity relationship (SAR).

Assay Development: A robust and sensitive assay, suitable for automation, is developed. This could be a cell-based assay measuring cancer cell viability or a target-based assay measuring the inhibition of a specific enzyme (e.g., a kinase or tubulin).

Automated Screening: The library of compounds is screened using robotic handling systems to test their effect in the chosen assay at a specific concentration.

Hit Identification and Confirmation: Compounds that show significant activity ("hits") are identified. Their activity is then re-tested and confirmed, often across a range of concentrations to determine potency (e.g., IC50).

While specific HTS campaigns for this compound are not widely published, the principles are demonstrated in the systematic evaluation of synthesized compound series against panels of cancer cell lines, which represents a lower-throughput form of this screening philosophy. nih.govnih.gov

Integration of "Omics" Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway and Target Discovery

"Omics" technologies provide a holistic, systems-level understanding of the biological effects of a drug candidate by simultaneously measuring entire classes of molecules. frontiersin.orgnih.gov Integrating these technologies is critical for discovering novel targets and comprehensively elucidating the pathways affected by this compound derivatives. mdpi.com

Genomics: This involves studying the complete set of DNA (genome) and its expression. While less common for direct mechanism of action studies of small molecules, genomics can help identify patient populations with specific genetic markers that may predict response to a drug. Transcriptomics (the study of RNA) can reveal which genes are up- or down-regulated in cancer cells after treatment with a derivative, offering clues to its mechanism. youtube.com

Proteomics: Proteomics is the large-scale study of proteins. youtube.com Using techniques like mass spectrometry, researchers can analyze how treatment with a this compound derivative alters the entire proteome of a cancer cell. nih.gov This can identify the specific proteins or signaling pathways that are directly or indirectly modulated by the compound, confirming known targets (like tubulin) or revealing entirely new ones. nih.govresearchgate.net For example, a proteomics approach was used to understand how a related tetramethoxyflavone exerts its effects against HeLa cancer cells. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. youtube.com By analyzing the metabolome of cells treated with a this compound derivative, scientists can understand how the compound alters cellular metabolism, which is often dysregulated in cancer. nih.gov This can reveal dependencies on certain metabolic pathways and provide insights into off-target effects. metabolomicsworkbench.org

The integration of these multi-omics datasets provides a powerful, unbiased approach to generate new hypotheses about a compound's mechanism of action and to identify biomarkers for its efficacy. nih.gov

Emerging Computational and Bioinformatic Tools for Drug Discovery and Mechanism Elucidation

Computer-aided drug discovery (CADD) has become an indispensable part of modern therapeutic development, enabling more efficient design and optimization of lead compounds. beilstein-journals.org These computational tools are used to predict how derivatives of this compound will interact with biological targets, to prioritize candidates for synthesis, and to understand their mechanism of action at a molecular level. chemaxon.comresearchgate.net

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a compound when bound to a specific protein target. researchgate.net For this compound derivatives targeting tubulin, docking studies are used to model how the compounds fit into the colchicine-binding site, helping to explain their inhibitory activity and guide the design of more potent analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound with its biological activity. beilstein-journals.org By analyzing a series of synthesized derivatives, researchers can build QSAR models to predict the anticancer potency of new, unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used to screen virtual libraries of compounds to find novel scaffolds that might have the desired activity. researchgate.net

Virtual Screening: Large digital libraries of chemical compounds can be computationally screened against a protein target structure to identify potential "hits" before any resource-intensive laboratory synthesis is undertaken. nih.govresearchgate.net

Design and Synthesis of Novel Therapeutic Agents Inspired by the this compound Scaffold

The this compound scaffold is a "privileged structure" that serves as a starting point for the rational design and synthesis of new anticancer agents. nih.govnih.gov The strategy often involves molecular hybridization, where the core scaffold is combined with other known bioactive fragments to create novel molecules with enhanced or synergistic effects. mdpi.com

Design Rationale: The design of new agents is often inspired by successful natural products or existing drugs. For example, recognizing that both trimethoxy-substituted rings and styrylquinolines have anticancer properties, researchers have designed and synthesized hybrids that combine these features to target tubulin polymerization. nih.govnih.gov Another approach involves linking the quinoline or isoquinoline scaffold to chalcone (B49325) fragments, which are also known for their versatile pharmacological activities. mdpi.com

Synthetic Strategies: The synthesis of these novel derivatives involves multi-step chemical reactions. For example, one reported synthesis involved reacting a 5,6,7-trimethoxy-2-methyl-quinolin-4-amine intermediate with various aromatic aldehydes to produce a series of (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline derivatives. nih.gov Another strategy involves the isosteric replacement of atoms within the scaffold, such as replacing a nitrogen-hydrogen group with sulfur, which has been shown to improve antiproliferative and microtubule depolymerizing activities in related compounds. mdpi.com These synthetic efforts aim to create libraries of compounds with diverse chemical properties for biological evaluation, ultimately leading to the identification of optimized drug candidates.

Q & A

Q. What are the established synthetic routes for 5,6,7-Trimethoxyisoquinoline, and how are they optimized for yield and purity?

The synthesis of this compound is typically achieved via palladium-catalyzed dehydrogenation of 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline. A decalin solution with 10% palladium on charcoal under a CO₂ atmosphere, refluxed for 7 hours, yields the isoquinoline derivative. Post-synthesis, characterization via picrate formation (melting point 179°C, elemental analysis: C 48.11%, H 3.49%, N 12.37%) ensures purity . Optimization involves controlling reaction time, catalyst loading, and solvent purity to minimize side reactions.

Q. How is regioselective metalation of this compound achieved, and what are its applications in alkaloid synthesis?

Regioselective metalation at the C-1 position is accomplished using Knochel–Hauser base (TMPMgCl∙LiCl, 1.5 equivalents, 4 hours at room temperature). This method avoids competing metalation at other positions, enabling efficient trapping with electrophiles like benzaldehydes to synthesize benzylisoquinoline and oxoaporphine alkaloids. The protocol is critical for constructing complex natural product scaffolds .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key methods include:

- Elemental analysis for verifying molecular composition.

- Picrate formation to confirm structural integrity via melting point and crystallography.

- NMR and mass spectrometry for functional group and substituent analysis.

- HPLC with pharmacopeial standards (e.g., USP/EP) for purity validation in drug development contexts .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of metalation in alkoxy-substituted isoquinolines?

The electron-donating methoxy groups at positions 5, 6, and 7 deactivate the aromatic ring, directing metalation to the less hindered C-1 position. Computational studies (e.g., DFT) can model charge distribution and steric maps to predict reactivity. Experimental validation involves comparative metalation of analogs like 6,7-dimethoxyisoquinoline, which shows similar selectivity .

Q. What catalytic strategies improve the efficiency of palladium-mediated dehydrogenation in isoquinoline synthesis?

Optimizing catalyst dispersion (e.g., using activated charcoal supports) and reaction conditions (e.g., inert atmosphere, solvent polarity) enhances dehydrogenation rates. Alternative catalysts, such as Pd/C with co-catalysts (e.g., LiCl), may reduce side reactions like over-oxidation. Kinetic studies tracking intermediate formation (e.g., tetrahydroisoquinoline) are essential for mechanistic insights .

Q. How can structural analogs of this compound be designed to probe bioactivity in natural product systems?

Modifications include:

- Methoxy group replacement (e.g., hydroxyl, halogen) to alter solubility and binding affinity.

- N-alkylation to mimic bioactive alkaloids like N-Demethyltehuanine.

- Ring saturation (e.g., dihydroisoquinoline derivatives) to study conformational effects on activity. Biological screening (e.g., enzyme inhibition assays) validates these design principles .

Q. What contradictions exist in reported synthetic yields or characterization data for this compound, and how can they be resolved?

Discrepancies in melting points or elemental analysis may arise from impurities (e.g., residual decalin) or polymorphic forms. Reproducibility requires strict adherence to published protocols, including solvent purification (Al₂O₃-treated decalin) and post-synthesis workup (acid-base extraction). Collaborative validation through multi-lab studies is recommended .

Q. How do reaction conditions (solvent, temperature, catalyst) impact the scalability of this compound synthesis?

Scalability challenges include:

- Solvent volume : Large-scale reactions require solvent recycling to reduce costs.

- Catalyst recovery : Palladium leaching can be mitigated using immobilized catalysts.

- Temperature control : Exothermic steps (e.g., dehydrogenation) necessitate precise thermal management to avoid decomposition. Process optimization via Design of Experiments (DoE) is critical .

Methodological Guidance

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating research questions on isoquinoline chemistry?

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "How does C-1 functionalization impact the cytotoxicity of this compound derivatives?"

- PICO Framework : Define Population (compound class), Intervention (chemical modification), Comparison (analogs), Outcome (bioactivity). This structure clarifies experimental objectives and data analysis pathways .

Q. How should researchers address contradictory data in metalation or catalytic studies?

Apply systematic approaches:

- Comparative analysis : Replicate experiments under identical conditions.

- Advanced characterization : Use X-ray crystallography or in-situ NMR to identify intermediates.

- Statistical validation : Apply t-tests or ANOVA to assess significance of observed differences .

Data Presentation and Compliance

Q. What are the best practices for presenting synthetic and analytical data in publications?

- Tables : Include yields, melting points, and spectral data (e.g., ¹H NMR shifts).

- Figures : Use reaction schemes with color-coded catalysts or substituents.

- Supplemental Information : Provide raw data (e.g., HPLC chromatograms, crystallographic files) for reproducibility. Avoid overcrowding figures with excessive structures or annotations .

Q. How can researchers ensure compliance with regulatory guidelines in analytical method development?

Follow ICH Q2(R1) guidelines for validation parameters (specificity, linearity, accuracy). Use certified reference materials (e.g., USP standards) and document traceability. For example, 6,7-D6-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride is validated for QC applications in drug submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.